molecular formula C15H14FNO5S B497889 2-(3-ethoxy-4-fluorophenylsulfonamido)benzoic acid CAS No. 927637-19-2

2-(3-ethoxy-4-fluorophenylsulfonamido)benzoic acid

Cat. No.: B497889
CAS No.: 927637-19-2
M. Wt: 339.3g/mol
InChI Key: DMIRFYYZRJSZPF-UHFFFAOYSA-N
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Description

2-(3-ethoxy-4-fluorophenylsulfonamido)benzoic acid is an organic compound with the molecular formula C15H14FNO5S It is characterized by the presence of an ethoxy group, a fluorine atom, and a sulfonamido group attached to a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-ethoxy-4-fluorophenylsulfonamido)benzoic acid typically involves multiple steps. One common method starts with the preparation of the intermediate 3-ethoxy-4-fluoroaniline. This intermediate is then reacted with benzenesulfonyl chloride under basic conditions to form the sulfonamide. Finally, the sulfonamide is subjected to a carboxylation reaction to introduce the benzoic acid moiety.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-(3-ethoxy-4-fluorophenylsulfonamido)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific functional groups.

    Substitution: The ethoxy and fluorine groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

2-(3-ethoxy-4-fluorophenylsulfonamido)benzoic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(3-ethoxy-4-fluorophenylsulfonamido)benzoic acid involves its interaction with specific molecular targets. The sulfonamido group can form hydrogen bonds with enzymes or receptors, leading to inhibition or modulation of their activity. The ethoxy and fluorine groups may enhance the compound’s binding affinity and selectivity for its targets. The exact pathways involved depend on the specific biological or chemical context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-fluorobenzoylamino)benzoic acid ethyl ester
  • 3-ethoxy-2-fluorobenzoic acid

Uniqueness

Compared to similar compounds, 2-(3-ethoxy-4-fluorophenylsulfonamido)benzoic acid is unique due to the presence of both the ethoxy and sulfonamido groups. These functional groups contribute to its distinct chemical properties and potential applications. The combination of these groups with the fluorine atom enhances the compound’s reactivity and binding interactions, making it a valuable compound for various research and industrial purposes.

Properties

IUPAC Name

2-[(3-ethoxy-4-fluorophenyl)sulfonylamino]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14FNO5S/c1-2-22-14-9-10(7-8-12(14)16)23(20,21)17-13-6-4-3-5-11(13)15(18)19/h3-9,17H,2H2,1H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMIRFYYZRJSZPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)S(=O)(=O)NC2=CC=CC=C2C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14FNO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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